![molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0](/img/structure/B12831622.png)
[(2R,3R)-3-phenyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . The reaction is carried out under mild conditions, usually at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For example, the use of Aspergillus fumigatus ZJUTZQ160 has been reported to produce the compound with high enantioselectivity and yield . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetone.
Reduction: 1,2-diphenylethane-1,2-diol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,3R)-3-phenyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-3-phenyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its use in enzyme inhibition and as a precursor in drug synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-phenyloxiran-2-yl]methanol: The enantiomer of [(2R,3R)-3-phenyloxiran-2-yl]methanol, with similar chemical properties but different biological activities.
(2R,3R)-3-phenylglycidol: Another name for this compound, highlighting its glycidol structure.
(2R,3R)-3-phenyl-2-oxiranemethanol: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its high enantioselectivity and reactivity, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from similar compounds .
Propiedades
Número CAS |
91465-28-0 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
[(2R,3S)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
Clave InChI |
PVALSANGMFRTQM-BDAKNGLRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@H](O2)CO |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)
![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

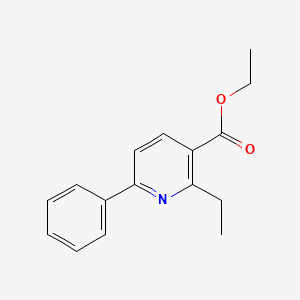
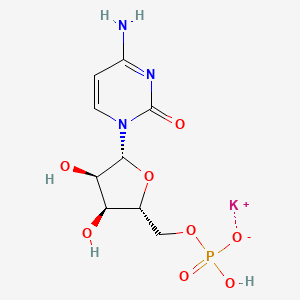
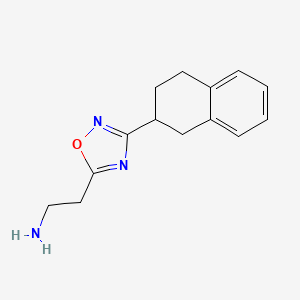
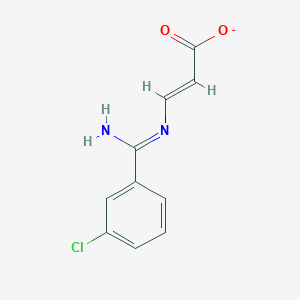

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
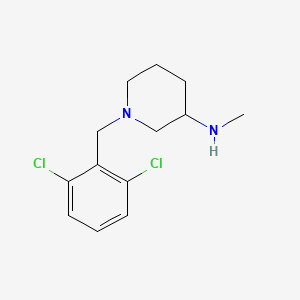

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)

